Cas no 212074-66-3 (N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide is a specialized organic compound featuring a chlorophenyl-substituted imidazole core linked to an acetamide moiety via a sulfanyl bridge. This structure imparts potential reactivity and binding affinity, making it of interest in medicinal chemistry and agrochemical research. The presence of chlorophenyl groups enhances lipophilicity, which may improve membrane permeability in biological systems. The compound’s modular design allows for further derivatization, offering versatility in synthetic applications. Its stability under standard conditions and well-defined synthetic route facilitate reproducible results in research settings. This compound is primarily utilized in exploratory studies targeting enzyme inhibition or receptor modulation due to its distinct pharmacophoric features.
N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide structure
212074-66-3 structure
商品名:N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
CAS番号:212074-66-3
MF:C18H15Cl2N3OS
メガワット:392.302200555801
CID:6440295

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
    • Acetamide, N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio]-
    • インチ: 1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
    • InChIKey: CDRZKWLRGBEPFK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C)C(C2=CC=C(Cl)C=C2)=CN=1

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.44±0.70(Predicted)

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2223-0194-2mg
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2223-0194-3mg
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2223-0194-1mg
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2223-0194-5μmol
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2223-0194-4mg
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2223-0194-5mg
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2223-0194-2μmol
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
212074-66-3 90%+
2μl
$57.0 2023-05-16

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 関連文献

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamideに関する追加情報

Professional Introduction to N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 212074-66-3)

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 212074-66-3, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including chlorophenyl, imidazole, and sulfanyl moieties, which contribute to its potential biological activity and reactivity.

The 4-chlorophenyl group is a common moiety in pharmaceutical compounds, known for its ability to enhance binding affinity and metabolic stability. In N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide, this group is strategically positioned to interact with biological targets, making it a valuable component in the design of novel therapeutic agents. The presence of the imidazole ring further adds to the compound's complexity and functionality. Imidazole derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding.

The sulfanyl group in the compound's structure is another critical feature that contributes to its potential pharmacological properties. Sulfanyl-containing compounds are often investigated for their anti-inflammatory, antimicrobial, and antiviral activities. In N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide, the sulfanyl group is linked to an acetamide moiety, which can influence the compound's solubility and bioavailability. These structural elements collectively contribute to the compound's multifaceted potential in pharmaceutical applications.

Recent research in medicinal chemistry has highlighted the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its biological activity. N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide exemplifies this approach, as its design incorporates multiple functional groups that are known to enhance binding interactions with biological targets. The compound's potential has been explored in various preclinical studies, where it has shown promise in modulating key cellular pathways involved in diseases such as cancer and inflammation.

The synthesis of N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The synthesis pathway must be meticulously designed to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their rapid translation into drug candidates.

In addition to its structural complexity, N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide has been studied for its potential role in addressing unmet medical needs. The growing prevalence of resistant pathogens and chronic diseases underscores the need for innovative therapeutic strategies. This compound's unique combination of functional groups makes it a versatile tool for drug discovery, offering opportunities to develop novel treatments with improved efficacy and reduced side effects.

The pharmacokinetic properties of N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide are also of significant interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine its suitability for clinical use. Preclinical studies have begun to address these aspects, providing valuable insights into the compound's behavior within biological systems. These studies are essential for guiding further development efforts and ensuring that the compound meets safety and efficacy standards required for human use.

The future direction of research on N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide is likely to focus on optimizing its pharmacological profile through structure-based drug design. By leveraging computational methods and high-throughput screening techniques, researchers can identify analogues with enhanced activity and improved pharmacokinetic properties. This iterative approach is crucial for translating promising leads into viable drug candidates that can address clinical challenges effectively.

In conclusion, N-(4-chlorophenyl)-2-{5-(4-chlorophenyl-1-methyl-1H-imidazol-2-ylsulfanyl)acetamide (CAS No. 212074-66-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it holds promise for contributing to advancements in medicine and improving patient outcomes worldwide.

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